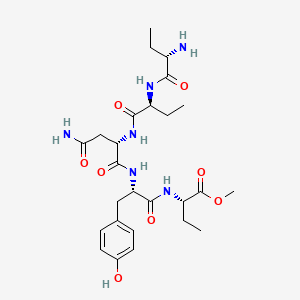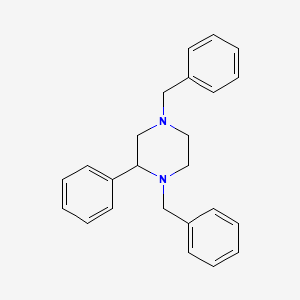
Piperazine, 2-phenyl-1,4-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 70398 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
The synthesis of NSC 70398 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions in large reactors, with continuous monitoring and optimization to maintain consistency and efficiency.
Chemical Reactions Analysis
NSC 70398 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
NSC 70398 has a wide range of scientific research applications. In chemistry, it is used as a reagent to study reaction mechanisms and pathways. In biology, it serves as a tool to investigate cellular processes and molecular interactions. In medicine, NSC 70398 is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 70398 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, NSC 70398 can modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound. For example, in cancer research, NSC 70398 may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
NSC 70398 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other enzyme inhibitors or receptor modulators with comparable structures or mechanisms of action The key differences between NSC 70398 and these compounds may lie in their specificity, potency, and side effect profiles
Conclusion
NSC 70398 is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool for research and potential therapeutic applications. By understanding its preparation methods, chemical reactions, and scientific applications, researchers can continue to explore and harness the full potential of NSC 70398.
Properties
CAS No. |
5368-34-3 |
|---|---|
Molecular Formula |
C24H26N2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1,4-dibenzyl-2-phenylpiperazine |
InChI |
InChI=1S/C24H26N2/c1-4-10-21(11-5-1)18-25-16-17-26(19-22-12-6-2-7-13-22)24(20-25)23-14-8-3-9-15-23/h1-15,24H,16-20H2 |
InChI Key |
GENVHINXIOAJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


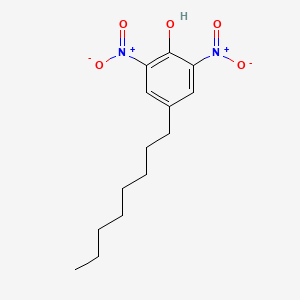

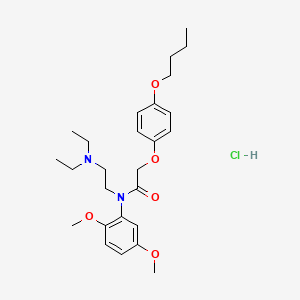

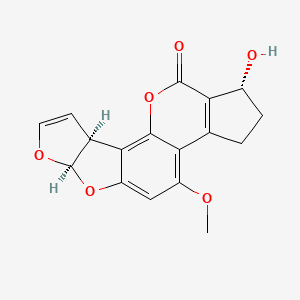

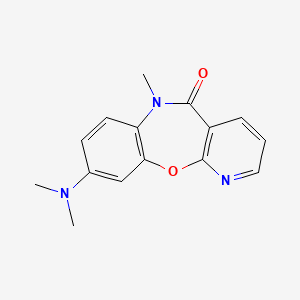

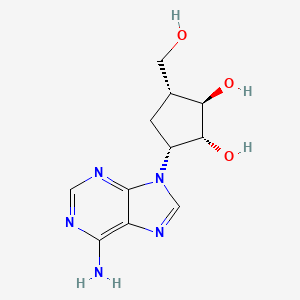
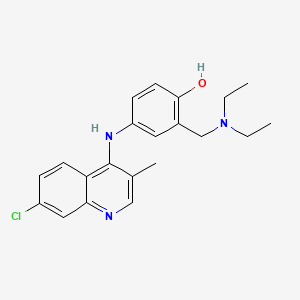
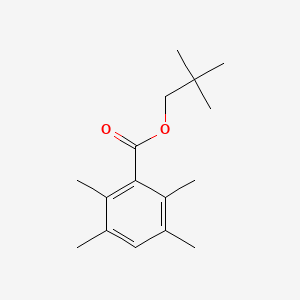
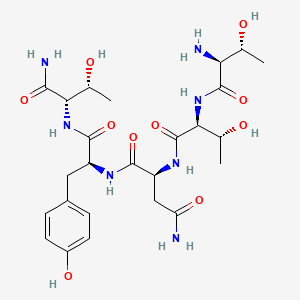
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
